molecular formula C15H14O4S B14483548 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid CAS No. 64289-72-1

3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid

Cat. No.: B14483548
CAS No.: 64289-72-1
M. Wt: 290.3 g/mol
InChI Key: LAJJFNBAUMBZRE-UHFFFAOYSA-N
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Description

3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. This compound features a naphthalene ring system substituted with a carboxypropylsulfanyl group and an additional carboxylic acid group. Carboxylic acids are known for their acidic properties and are widely used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid can be achieved through several methods:

    Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes to form carboxylic acids.

    Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

    Carboxylation of Grignard Reagents: Grignard reagents can react with carbon dioxide (CO₂) to form carboxylic acids.

Industrial Production Methods

Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. Catalytic oxidation of hydrocarbons is a common method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃)

    Nucleophiles: Alcohols, amines, thionyl chloride (SOCl₂)

Major Products Formed

    Oxidation: Carbon dioxide (CO₂), water (H₂O)

    Reduction: Primary alcohols

    Substitution: Esters, amides, acid chlorides

Mechanism of Action

The mechanism of action of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity . The sulfanyl group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a carboxypropylsulfanyl group and an additional carboxylic acid group on the naphthalene ring. This structural feature may impart distinct chemical and biological properties compared to its isomers .

Properties

CAS No.

64289-72-1

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

3-(1-carboxypropylsulfanyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C15H14O4S/c1-2-12(15(18)19)20-13-8-10-6-4-3-5-9(10)7-11(13)14(16)17/h3-8,12H,2H2,1H3,(H,16,17)(H,18,19)

InChI Key

LAJJFNBAUMBZRE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)SC1=CC2=CC=CC=C2C=C1C(=O)O

Origin of Product

United States

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